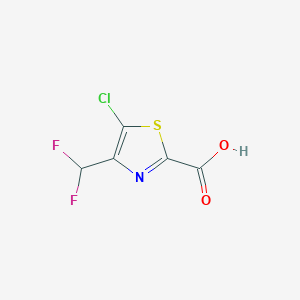

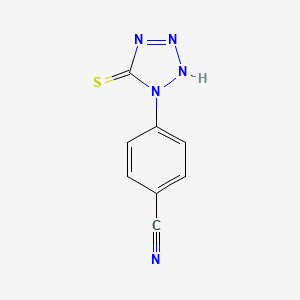

![molecular formula C22H14N2O4S3 B2979447 Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate CAS No. 476355-87-0](/img/structure/B2979447.png)

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate is a conjugated donor-acceptor polymer with promising applications in organic electronics. It combines two distinct moieties: thiophene (as a donor) and benzothiadiazole (as an acceptor). These polymers exhibit tunable optoelectronic properties due to their narrow band gap, making them suitable for devices like photovoltaics, light-emitting diodes, and field-effect transistors .

Synthesis Analysis

The synthesis of this polymer involves a direct C-H arylation polymerization method. Notably, it employs two donor units: 3-hexylthiophene and 1,4-bis(dodecyloxy)benzene , along with the acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole . The methodology allows sequential addition of donor units during polymerization, resulting in soluble and characterized polymers .

Molecular Structure Analysis

The molecular structure of Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate comprises alternating thiophene and benzothiadiazole units. The conjugated backbone facilitates efficient charge transport and optical absorption. Detailed crystallographic studies would provide further insights into its three-dimensional arrangement .

Chemical Reactions Analysis

The polymerization process involves C-H arylation reactions, where C-H bonds of the donor and acceptor units are activated. This synthetic approach ensures control over molecular weight, purity, and batch-to-batch consistency. Exploring additional synthetic routes and optimizing reaction conditions could enhance the scalability and yield of these polymers .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its potential in antimicrobial activity. Research suggests that derivatives of benzo[d]thiazol can be synthesized and tested against various microbial strains to assess their effectiveness .

Fluorescent Probing

A novel fluorescent probe based on a similar scaffold has been developed for detecting cysteine, showcasing the compound’s utility in biochemical sensing and imaging .

Organic Light-Emitting Diodes (OLEDs)

Related beryllium complexes have been synthesized with the goal of developing electron transport materials for phosphorescent OLEDs, indicating potential applications in electronic devices .

Antitumor Activity

Thiazoles, which are structurally related to the compound , have shown diverse biological activities including antitumor and cytotoxic effects on human tumor cell lines .

Synthesis of Benzamides

Novel benzamides have been synthesized using benzo[d]thiazol derivatives, which could have implications in the design and development of new pharmaceuticals .

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that thiazole compounds often undergo excited-state intramolecular proton transfer (esipt), which leads to a four-level photo-physical state . This process involves the transfer of an acidic proton from a hydroxyl or amino group to a basic acceptor such as a carbonyl oxygen or nitrogen atom in a heterocyclic compound .

Biochemical Pathways

Thiazole compounds are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole compounds are known to exhibit diverse biological activities, which can result in various molecular and cellular effects .

Action Environment

It’s worth noting that the properties of thiazole compounds can be influenced by their environment .

properties

IUPAC Name |

bis(1,3-benzothiazol-2-ylmethyl) thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O4S3/c25-21(27-11-19-23-13-5-1-3-7-15(13)30-19)17-9-10-18(29-17)22(26)28-12-20-24-14-6-2-4-8-16(14)31-20/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJQQICNRDJTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)C(=O)OCC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)

![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)

![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979386.png)